N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide
Description
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a methylthiophene-2-carboxamide moiety linked via a methyl group at position 3. This compound is structurally analogous to several triazolopyrazine derivatives explored in medicinal chemistry for their kinase inhibitory, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-21-14-12-18-17-11(19(12)5-4-15-14)7-16-13(20)10-6-9(2)8-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQFQOFNNTWAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide are c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell proliferation and angiogenesis, respectively.
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities. This inhibition results in the disruption of downstream signaling pathways that are essential for cell proliferation and angiogenesis.
Biochemical Pathways
The biochemical pathways affected by this compound involve the c-Met and VEGFR-2 signaling pathways. The compound’s action on these targets disrupts the downstream effects of these pathways, which include cell proliferation and angiogenesis.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. The unique structural features of this compound suggest multiple mechanisms of action that may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 2034547-67-4
The core structure includes a triazolo-pyrazine moiety which is known for its diverse biological activities. The ethoxy group and the thiophene ring enhance the compound's solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant biological activities. The following sections outline key findings related to the biological activity of this compound.
Anticancer Activity
This compound has shown promise as a potential anticancer agent. Studies have demonstrated that derivatives of triazolo[4,3-a]pyrazines can act as dual inhibitors targeting critical pathways in cancer cells.
Key Findings :
- Mechanism of Action : The compound may inhibit c-Met and VEGFR-2 pathways which are crucial in tumor growth and metastasis .
- Cell Line Studies : In vitro studies have shown cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells .
| Compound | Target | Activity |
|---|---|---|
| N-(2-(5-methyl-[1,2,4]triazole))benzamide | c-Met | Anticancer |
| 5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | VEGFR-2 | Inhibitory effects |
Anti-inflammatory Properties
In addition to anticancer effects, the compound's structure suggests potential anti-inflammatory properties. Triazole derivatives are known for their ability to modulate inflammatory pathways.
Research Insights :
- Cytokine Modulation : Preliminary studies indicate that triazole-containing compounds can reduce pro-inflammatory cytokine levels in vitro .
The synthesis of this compound typically involves multi-step organic reactions starting from a triazolo-pyrazine core. The introduction of functional groups is achieved through alkylation and cyclization methods under controlled conditions.
Synthetic Route Example:
- Preparation of Triazolo-Pyrazine Core : Cyclization of appropriate precursors.
- Alkylation with Ethyl Halides : Introduction of the ethoxy group.
- Formation of Carboxamide : Reaction with amine derivatives.
Case Studies
Several studies have evaluated the biological activities of similar compounds within the triazolo[4,3-a]pyrazine class:
- Study on Anticancer Activity :
- Anti-inflammatory Assessment :
Scientific Research Applications
Biological Activities
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiophene-2-carboxamide exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that triazolo-pyrazine derivatives can possess significant antibacterial properties against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves the inhibition of bacterial growth through interference with biochemical pathways essential for cell proliferation.
Anticancer Potential
Compounds within this class have shown promising anticancer activity in various studies. For instance, derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating potential as therapeutic agents in oncology .
Anti-inflammatory Effects
Some studies have suggested that derivatives similar to this compound may exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and reduce cytokine production .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of triazolo-pyrazine derivatives, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in several cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The ethoxy group in the target compound is introduced via nucleophilic substitution (e.g., using ethyl bromide), achieving 60–70% yields under mild conditions (50°C, DMF), whereas hydroxy derivatives require protective group strategies .
- Biological Activity : Methylthiophene carboxamide derivatives demonstrate superior kinase inhibition (EGFR, IC₅₀ = 1.2 µM) compared to phenyl-triazole analogs (CDK4, IC₅₀ = 0.9 µM), likely due to enhanced hydrophobic complementarity .
- Metabolic Stability: Ethoxy-substituted triazolopyrazines exhibit longer half-lives (t₁/₂ = 6.5 h in human liver microsomes) than hydroxy or amino derivatives (t₁/₂ = 2.1–3.8 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
